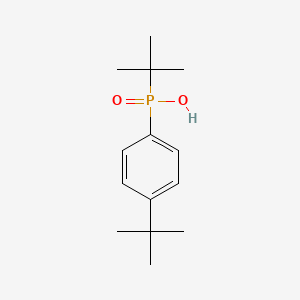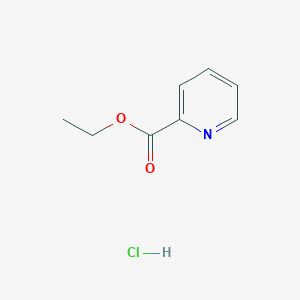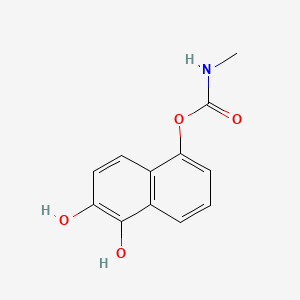![molecular formula C15H21NO5 B14702345 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine CAS No. 23234-83-5](/img/structure/B14702345.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a 4-methoxyphenyl group attached to the carbonyl carbon of L-leucine through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine typically involves the protection of the amino group of L-leucine followed by the introduction of the 4-methoxyphenyl group. One common method includes the use of 4-methoxybenzyl chloroformate as a reagent. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are typically mild, with temperatures maintained at room temperature to avoid any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes, allowing it to exert its effects intracellularly. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucine
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-phenylalanine
- N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine is unique due to its specific structural features, such as the presence of the 4-methoxyphenyl group and the leucine backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
23234-83-5 |
|---|---|
Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-10(2)8-13(14(17)18)16-15(19)21-9-11-4-6-12(20-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
InChI Key |
NHAUUAZAHYHDNF-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




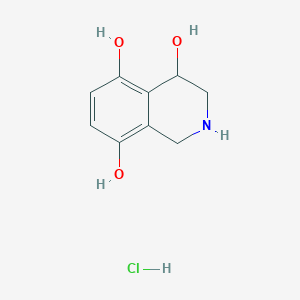

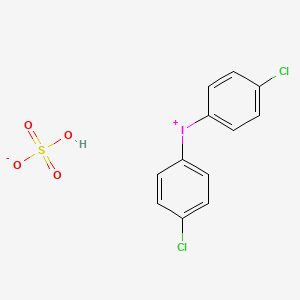
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)
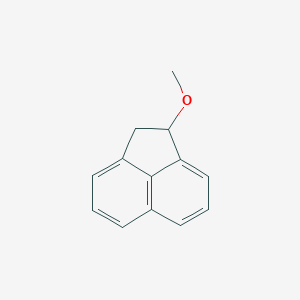
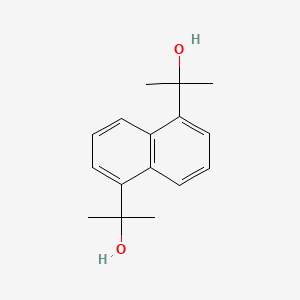

![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)
